molecular formula C18H23N3O4 B2919154 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide CAS No. 518350-52-2

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide

Cat. No.: B2919154
CAS No.: 518350-52-2
M. Wt: 345.399
InChI Key: ULEOZWRAXSVPMH-UHFFFAOYSA-N
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Description

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxy-methoxyphenyl group, and a morpholinyl-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide typically involves multiple steps. One common method starts with the reaction of p-hydroxybenzaldehyde and malonic anhydride to form 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. This intermediate is then esterified with hydrobromic acid, followed by cyanation with cyanide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
  • 2-cyano-3-(4-hydroxy-3-methoxyphenyl)propionic acid

Uniqueness

What sets 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide apart from these similar compounds is the presence of the morpholinyl-propyl group, which may confer unique chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-24-17-12-14(3-4-16(17)22)11-15(13-19)18(23)20-5-2-6-21-7-9-25-10-8-21/h3-4,11-12,22H,2,5-10H2,1H3,(H,20,23)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEOZWRAXSVPMH-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCCN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCCCN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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